Ethyl 4-hydroxy-4-phenylbut-2-enoate
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Overview
Description
Ethyl 4-hydroxy-4-phenylbut-2-enoate is an organic compound with the molecular formula C₁₂H₁₄O₃ It is a derivative of butenoic acid and features a phenyl group and a hydroxy group attached to the butenoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl 4-oxobut-2-enoate with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at low temperatures . The reaction proceeds via a Grignard reaction, where the phenylmagnesium bromide acts as a nucleophile, attacking the carbonyl carbon of the ethyl 4-oxobut-2-enoate to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yields and purity of the final product. Additionally, the reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH₄ in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ethyl 4-oxo-4-phenylbut-2-enoate.
Reduction: Formation of ethyl 4-hydroxy-4-phenylbutanoate.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-hydroxy-4-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-4-phenylbut-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the presence of the hydroxy group, which can donate electrons to neutralize free radicals. Additionally, the phenyl group enhances its ability to interact with biological membranes and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Ethyl 4-hydroxy-4-phenylbut-2-enoate can be compared with similar compounds such as:
Ethyl 4-phenylbut-2-enoate: Lacks the hydroxy group, resulting in different chemical reactivity and biological properties.
Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: Contains additional functional groups, leading to distinct applications and mechanisms of action.
These comparisons highlight the unique features of this compound, particularly its hydroxy group, which imparts specific chemical and biological properties.
Properties
CAS No. |
169694-07-9 |
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Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-phenylbut-2-enoate |
InChI |
InChI=1S/C12H14O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9,11,13H,2H2,1H3 |
InChI Key |
OFRHMGVEWXXDBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC(C1=CC=CC=C1)O |
Origin of Product |
United States |
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